3-(3-Bromopropyl)pyridine
Overview
Description
Introduction : "3-(3-Bromopropyl)pyridine" is a chemical compound derived from pyridine, a basic heterocyclic organic compound. The bromopropyl group in this molecule influences its chemical reactivity and properties.
Synthesis Analysis :
- A method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves iodine-mediated cyclization, indicating a potential pathway for synthesizing related bromopyridine derivatives (Kobayashi et al., 2009).
Molecular Structure Analysis :
- A combined experimental and computational study of bromopyridine derivatives, including their spectroscopic, XRD, and DFT analysis, provides insights into their molecular structure (Ghiasuddin et al., 2018).
Chemical Reactions and Properties :
- Bromopyridine derivatives can be used to synthesize complex materials, indicating versatile chemical reactivity (Truong et al., 2017).
- The synthesis of bromopyridines via regiocontrolled SNAr reactions highlights their reactivity in forming heterocyclic structures (Begouin et al., 2013).
Physical Properties Analysis :
- The synthesis and study of bromopyridine-based antioxidants, with a focus on their physical stability and reaction kinetics, provide information about their physical properties (Wijtmans et al., 2004).
Chemical Properties Analysis :
- The copper-mediated synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides reveals the chemical properties and potential applications of bromopyridine derivatives (Zhou et al., 2016).
Scientific Research Applications
- “3-(3-Bromopropyl)pyridine” is a chemical compound with the molecular formula C8H10BrN . It’s often used in research and development .
- While I couldn’t find specific applications of “3-(3-Bromopropyl)pyridine”, pyrimidines, a class of compounds that “3-(3-Bromopropyl)pyridine” could potentially be used to synthesize, have a wide range of pharmacological effects. They are known to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
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Organic Synthesis Building Block
- “3-(3-Bromopropyl)pyridine” can be used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
- The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction that allows for the substitution of an aryl halide with an alkene .
- The Buchwald-Hartwig coupling is a cross-coupling reaction used to form carbon-nitrogen bonds .
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Synthesis of Balofloxacin Intermediate
- “3-Bromopyridine”, a compound similar to “3-(3-Bromopropyl)pyridine”, can be used for the synthesis of the Balofloxacin intermediate . Balofloxacin is a type of medicine .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .
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Bulk Manufacturing and Sourcing
- “3-(3-Bromopropyl)pyridine” can be used in bulk manufacturing and sourcing . This suggests that it could be used in large-scale chemical reactions or processes .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .
Safety And Hazards
properties
IUPAC Name |
3-(3-bromopropyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBTVNTKNDUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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